![molecular formula C11H10ClNO2 B1354764 1-Chloro-6,7-dimethoxyisoquinoline CAS No. 21560-29-2](/img/structure/B1354764.png)
1-Chloro-6,7-dimethoxyisoquinoline
Overview
Description
1-Chloro-6,7-dimethoxyisoquinoline is a chemical compound with the molecular formula C11H10ClNO2 . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of 1-Chloro-6,7-dimethoxyisoquinoline is represented by the SMILES stringClC1=NC=CC (C=C2OC)=C1C=C2OC
. The InChI code for this compound is 1S/C11H10ClNO2/c1-14-9-5-7-3-4-13-11 (12)8 (7)6-10 (9)15-2/h3-6H,1-2H3
. Physical And Chemical Properties Analysis
The molecular weight of 1-Chloro-6,7-dimethoxyisoquinoline is 223.65 g/mol . It has a topological polar surface area of 31.4 Ų . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .Relevant Papers One relevant paper titled “The reaction of 1-chloro-6,7-dimethoxyisoquinoline with hydrazine hydrate” discusses the formation of 6,7-Dimethoxyquinoline by heating 1-chloro-6,7-dimethoxyisoquinoline with N2H4.H2O .
Scientific Research Applications
Antihypertensive Properties
1-Chloro-6,7-dimethoxyisoquinoline and its derivatives have been studied for their potential in medical applications, particularly in the field of cardiovascular health. For instance, 4-amino-6,7-dimethoxyisoquinoline hydrochloride, a structural isomer of 1-Chloro-6,7-dimethoxyisoquinoline, has demonstrated hypotensive effects in both anesthetized normotensive dogs and unanesthetized renal hypertensive dogs (Wright & Halliday, 1974).
Anticonvulsant Effects
Research has also revealed the anticonvulsant properties of certain derivatives of 1-Chloro-6,7-dimethoxyisoquinoline. A series of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, closely related to 1-Chloro-6,7-dimethoxyisoquinoline, showed significant anticonvulsant activity in animal models of epilepsy (Gitto et al., 2010).
Industrial Production
In the field of chemistry and industrial production, efficient synthesis methods for compounds like Ethyl 6,7-dimethoxyisoquinoline-1-carboxylate, related to 1-Chloro-6,7-dimethoxyisoquinoline, have been developed. These methods offer advantages in terms of fewer steps, simplicity of operation, and suitability for large-scale production (Chen Jian-xi, 2014).
Cytotoxic Activities
Derivatives of 1-Chloro-6,7-dimethoxyisoquinoline have also been explored for their cytotoxic activities. For instance, the total synthesis and evaluation of 6,8-Dimethoxy-1,3-dimethylisoquinoline, related to 1-Chloro-6,7-dimethoxyisoquinoline, have shown potential cytotoxic effects (Kaufman et al., 2018).
Fibrinolytic Action
The derivatives of bis-6,7-dimethoxyisoquinoline, structurally similar to 1-Chloro-6,7-dimethoxyisoquinoline, have been tested for their action on the fibrinolytic system, both in vitro and in vivo. These derivatives were found effective only in vivo, indicating a potential role in enhancing fibrinolytic activity, which could have implications for thrombosis research and treatment (Markwardt et al., 1973).
Synthesis and Structural Studies
The synthesis of 1-Chloro-6,7-dimethoxyisoquinoline derivatives has been a subject of extensive research. For example, studies on the synthesis of ethyl 6,7-dimethoxyisoquinoline-1-carboxylate demonstrated an overall yield of 86.4% from homoveratrylamine, showcasing the efficiency of synthesis processes for such compounds (Chen Jian-xi, 2014).
Molecular and Computational Studies
Comprehensive theoretical and experimental studies have been conducted on derivatives like 2-chloro-3-formylpyrido[2,1-a]isoquinoline-1-carbonitrile, closely related to 1-Chloro-6,7-dimethoxyisoquinoline. These studies, involving spectral methods and X-ray crystallography, help in understanding the molecular structure and properties, contributing to the development of new pharmaceuticals and materials (Mansour et al., 2013).
Analgesic and Anti-Inflammatory Effects
Recent studies have explored the analgesic and anti-inflammatory effects of certain derivatives, such as 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This compound has demonstrated significant anti-inflammatory and analgesic activity, suggesting its potential use as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).
Mechanism of Action
Target of Action
The primary targets of 1-Chloro-6,7-dimethoxyisoquinoline are currently unknown . This compound is provided to early discovery researchers as part of a collection of unique chemicals
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could impact the bioavailability of the compound.
properties
IUPAC Name |
1-chloro-6,7-dimethoxyisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-9-5-7-3-4-13-11(12)8(7)6-10(9)15-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMDYPSDYGHVBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442904 | |
Record name | 1-Chloro-6,7-dimethoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-6,7-dimethoxyisoquinoline | |
CAS RN |
21560-29-2 | |
Record name | 1-Chloro-6,7-dimethoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-6,7-dimethoxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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